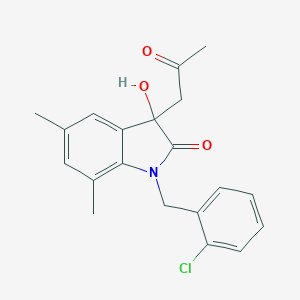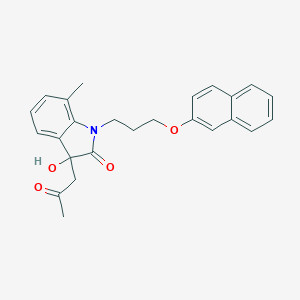![molecular formula C21H18FN3O2 B368592 N-({1-[(4-Fluorphenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid CAS No. 919972-17-1](/img/structure/B368592.png)
N-({1-[(4-Fluorphenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide .
Molecular Structure Analysis
Benzimidazole derivatives have been studied using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized under microwave conditions in yields of between 85–96% . They have been tested for their antimicrobial and antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the benzimidazole derivative Astemizole has a density of 1.2±0.1 g/cm 3, a boiling point of 627.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action for this compound would need to be determined through further experimental studies.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to the function of their biological targets . The specific pathways affected by this compound would need to be determined through further experimental studies.
Pharmacokinetics
Benzimidazole derivatives are generally known to have good absorption and distribution profiles, and they are often metabolized in the liver . The specific ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to the inhibition of their biological targets . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of benzimidazole derivatives . The specific environmental influences on this compound would need to be determined through further experimental studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide in lab experiments include its potent pharmacological effects, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide. One direction is to investigate its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its suitability for clinical use. Moreover, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves the reaction of 2-furancarboxylic acid with N-(2-aminoethyl)-1-(4-fluorobenzyl)-1H-benzimidazole-2-carboxamide in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography to obtain pure N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die strukturelle Ähnlichkeiten mit Benzimidazolverbindungen aufweisen, wurden als signifikant antiviral wirksam beschrieben. So haben bestimmte Indol-basierte Verbindungen eine hemmende Wirkung gegen das Influenza-A-Virus und das Coxsackie-B4-Virus gezeigt . Angesichts der strukturellen Analogie könnte „N-({1-[(4-Fluorphenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid“ auf seine potenziellen antiviralen Wirkungen untersucht werden, insbesondere als Leitstruktur für die Entwicklung neuer antiviraler Medikamente.
Anti-inflammatorische Eigenschaften
Es wurde festgestellt, dass Verbindungen mit einem Indol-Kern entzündungshemmende und schmerzlindernde Wirkungen besitzen . In Erweiterung dazu könnte das Benzimidazolderivat in Frage ebenfalls auf seine Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, was möglicherweise zur Behandlung chronisch-entzündlicher Erkrankungen beitragen könnte.
Antikrebs-Potenzial
Das Indol-Gerüst ist in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivitäten vorhanden . Die Forschung zu den Anwendungen von „this compound“ könnte sich auf sein Potenzial als Chemotherapeutikum konzentrieren, wobei seine Fähigkeit, das Wachstum und die Proliferation von Krebszellen zu hemmen, untersucht wird.
Antimikrobielle und Antituberkulose-Wirkungen
Indolderivate haben antimikrobielle und antituberkulose Wirkungen gezeigt, was darauf hindeutet, dass ähnliche Verbindungen gegen eine breite Palette von Krankheitserregern, einschließlich Mycobacterium tuberculosis, wirksam sein könnten . Diese Verbindung könnte synthetisiert und auf solche pharmakologischen Aktivitäten untersucht werden.
Antidiabetische Anwendungen
Die biologischen Aktivitäten von Indolderivaten erstrecken sich auf antidiabetische Wirkungen . Die Untersuchung von „this compound“ auf sein Potenzial, den Blutzuckerspiegel zu modulieren, könnte zur Entwicklung neuer Behandlungen für Diabetes führen.
Antimalaria-Aktivität
Indol-basierte Verbindungen wurden bei der Behandlung von Malaria eingesetzt . Das Benzimidazolderivat könnte auf seine Antimalaria-Eigenschaften untersucht werden, was möglicherweise einen neuartigen Ansatz zur Bekämpfung dieser lebensbedrohlichen Krankheit bietet.
Eigenschaften
IUPAC Name |
N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIJMBORGNZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)



![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)
![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)
![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)
![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)